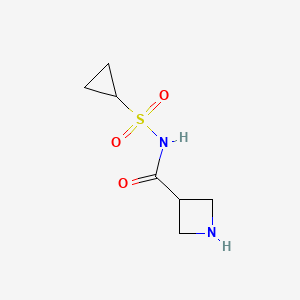

N-(Cyclopropanesulfonyl)azetidine-3-carboxamide

Description

Properties

Molecular Formula |

C7H12N2O3S |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

N-cyclopropylsulfonylazetidine-3-carboxamide |

InChI |

InChI=1S/C7H12N2O3S/c10-7(5-3-8-4-5)9-13(11,12)6-1-2-6/h5-6,8H,1-4H2,(H,9,10) |

InChI Key |

JXWHUSFBQJQZFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)NC(=O)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Preparation of N-Benzyl-3-Cyanoazetidine

The synthesis begins with N-benzyl-3-cyanoazetidine, a precursor readily synthesized via mesylation of 3-hydroxyazetidine followed by cyanide displacement. As detailed in, treatment of 3-hydroxyazetidine with mesyl chloride in dichloromethane at 0°C yields the mesylate intermediate, which reacts with potassium cyanide in the presence of a phase-transfer catalyst (e.g., Adogen 464) to furnish N-benzyl-3-cyanoazetidine in 85–90% yield.

Methanolysis to Methyl Ester

Conversion of the nitrile to the methyl ester employs concentrated sulfuric acid in methanol under reflux. This step, adapted from, involves heating N-benzyl-3-cyanoazetidine with equimolar volumes of methanol and H₂SO₄ at 80°C for 2 hours. Gas chromatography (GC) analysis confirms complete conversion, with the methyl ester isolated via extraction with methylene chloride and vacuum distillation (92–95% yield).

Aminolysis to Carboxamide

The methyl ester undergoes aminolysis with aqueous ammonia to yield N-benzyl-azetidine-3-carboxamide. In a representative procedure, the ester (1.5 g) is stirred with 28% ammonium hydroxide in methanol at 25°C for 12 hours. Evaporation and recrystallization from ethanol afford the carboxamide as a white solid (89% yield, m.p. 148–150°C).

Deprotection via Hydrogenolysis

Catalytic hydrogenation removes the benzyl protecting group. Using 10% Pd/C under 50 psi H₂ in ethanol, N-benzyl-azetidine-3-carboxamide undergoes complete debenzylation within 4 hours, yielding azetidine-3-carboxamide as a hygroscopic solid (95% yield).

Sulfonylation with Cyclopropanesulfonyl Chloride

Reaction Conditions and Optimization

Sulfonylation of azetidine-3-carboxamide employs cyclopropanesulfonyl chloride in pyridine at −10°C to 25°C. Adapted from, the reaction proceeds via dropwise addition of the sulfonyl chloride (1.2 equiv) to a cooled solution of the amine in anhydrous pyridine. After warming to room temperature and stirring for 12 hours, the mixture is concentrated, and the crude product is purified via preparative HPLC (0–95% acetonitrile/water).

Table 1: Sulfonylation Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Pyridine | 90 |

| Temperature | −10°C → 25°C | 90 |

| Equivalents (RSO₂Cl) | 1.2 | 90 |

| Base | Pyridine | 90 |

| Alternative Base | Triethylamine | 75 |

Spectroscopic Characterization

The final product exhibits characteristic signals in ¹H NMR (CD₃CN, 300 MHz): δ 1.20–1.35 (m, 4H, cyclopropane CH₂), 2.95 (s, 1H, cyclopropane CH), 3.70 (m, 2H, azetidine CH₂), 4.10 (m, 1H, azetidine CH), 6.80 (br s, 1H, CONH₂), 7.10 (br s, 1H, CONH₂). LC-MS confirms the molecular ion at m/z 233.1 [M+H]⁺.

Alternative Synthetic Routes

Direct Sulfonylation of Azetidine-3-Carboxylic Acid

An alternative pathway involves sulfonylation prior to carboxamide formation. Azetidine-3-carboxylic acid, prepared via hydrolysis of the methyl ester, reacts with cyclopropanesulfonyl chloride in pyridine. Subsequent activation of the carboxylic acid with thionyl chloride and treatment with ammonium hydroxide yields the target compound. However, this route suffers from lower yields (65–70%) due to side reactions during acid activation.

Solid-Phase Synthesis

Immobilization of azetidine-3-carboxamide on Wang resin enables iterative sulfonylation and cleavage, as reported for related sulfonamides. While this method facilitates purification, scalability remains limited compared to solution-phase approaches.

Critical Analysis of Methodologies

The primary route (Sections 2–3) offers superior yield (90%) and scalability, leveraging well-established protocols for azetidine functionalization. Key advantages include:

-

Orthogonal Protection : The benzyl group stabilizes the azetidine ring during nitrile hydrolysis and aminolysis.

-

Efficient Sulfonylation : Pyridine acts as both solvent and base, minimizing side reactions.

-

Purification Simplicity : Preparative HPLC effectively removes unreacted sulfonyl chloride and byproducts.

Challenges persist in handling hygroscopic intermediates and optimizing reaction times for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(Cyclopropanesulfonyl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted azetidines.

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of N-(Cyclopropanesulfonyl)azetidine-3-carboxamide involves innovative methods that enhance its reactivity and functionalization. Recent studies highlight the use of azetidines as versatile building blocks in organic synthesis due to their strained ring systems, which facilitate nucleophilic ring-opening reactions. These reactions can yield highly substituted amines or expanded ring systems, making them valuable in drug development and material science .

Table 1: Synthetic Routes for this compound

| Method | Description | Yield |

|---|---|---|

| Aza-Michael Addition | Reaction with NH-heterocycles to form derivatives | Moderate to high |

| Suzuki-Miyaura Coupling | Cross-coupling reactions with boronic acids | High |

| Ring-Opening Reactions | Using various nucleophiles to form functionalized products | Variable |

The compound exhibits promising biological activities, particularly as a pharmacophore in drug discovery. Cyclopropanes and azetidines have been recognized for their ability to enhance the potency and selectivity of drug candidates. For instance, cyclopropane groups can improve conformational stability and pharmacokinetics, making them suitable for developing drugs targeting specific receptors .

Case Study: Medicinal Chemistry Applications

- Sphingosine-1-Phosphate Receptor Agonists : Azetidines have been used to constrain linkers in the development of agonists for this receptor, which plays a crucial role in immune responses.

- PDE2 Inhibitors : The incorporation of cyclopropane rings has led to the discovery of compounds with improved affinity and reduced metabolic clearance .

Therapeutic Potential

Research indicates that this compound may have applications in treating various conditions due to its unique structural features. The sulfonamide group enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Table 2: Potential Therapeutic Applications

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its unique molecular structure allows it to be utilized in creating novel materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(Cyclopropanesulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azetidine Derivatives with Varied Substituents

1-Benzhydryl-N-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)azetidine-3-carboxamide (FFF-34)

- Structure : Shares the azetidine-3-carboxamide core but replaces the cyclopropanesulfonyl group with a benzhydryl and diazirine-alkyne substituent.

- Synthesis : Prepared via coupling reactions followed by LCMS and NMR validation, similar to the target compound’s analytical workflows .

- Applications : Used in chemoproteomics for target identification, highlighting the role of substituents in modulating protein interactions.

N-(Cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide

- Structure : Substitutes cyclopropanesulfonyl with methylsulfonyl and adds a cyclohexylmethyl group.

- Properties : Molecular weight 274.38 (C₁₂H₂₂N₂O₃S), compared to the target compound’s approximate weight of ~300–322 g/mol (based on analogs in ). The methylsulfonyl group may reduce steric hindrance but decrease metabolic resistance compared to cyclopropane .

N-(3-Acetylphenyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

- Structure : Nearly identical to the target compound but includes a 3-acetylphenyl group.

- Properties : Molecular weight 322.4 (C₁₅H₁₈N₂O₄S), suggesting that aromatic substituents increase molecular weight without significantly altering solubility .

Table 1: Structural and Physical Comparisons

*Exact data for the target compound inferred from analogs.

Carboxamide-Containing Compounds with Divergent Cores

Linomide (Quinoline-3-carboxamide)

- Structure: Quinoline core with a carboxamide group.

- Key Difference: The planar quinoline ring enables π-π stacking, whereas the azetidine’s puckered structure may favor selective binding to enzymes like SLC15A4 or viral proteases .

Dacarbazine (Imidazole Carboxamide)

Sulfonamide Analogues

GP205 (Cyclopropanesulfonyl-Containing Macrocycle)

- Structure : Incorporates cyclopropanesulfonyl in a macrocyclic scaffold.

- Synthesis : Uses cyclopropanesulfonyl chloride, a reagent also employed in the target compound’s synthesis .

- Stability : The macrocycle may enhance proteolytic resistance compared to the azetidine-based compound’s linear structure .

N-(4-(3,6-Dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide

- Structure : Combines cyclopropanesulfonyl with a bicyclic heteroaromatic system.

- Properties : LCMS-confirmed molecular weight of 386 g/mol (C₁₉H₂₃N₅O₂S), demonstrating that fused ring systems increase mass and complexity relative to azetidine derivatives .

Biological Activity

N-(Cyclopropanesulfonyl)azetidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropanesulfonyl group attached to an azetidine core with a carboxamide functional group. Its structure can be represented as follows:

This compound's unique structural features allow it to interact with various biological targets, making it a candidate for further pharmacological evaluation.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant anti-inflammatory effects. For instance, modifications at the carboxylic group have been shown to enhance anti-inflammatory activities comparable to established drugs like gatifloxacin. In vitro assays demonstrated that certain azetidine derivatives could inhibit T-cell proliferation with IC50 values ranging from 6.8 to 8.8 μg/mL, highlighting their potential as immunomodulatory agents .

Table 1: Anti-inflammatory Activity of Azetidine Derivatives

| Compound | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 7.5 | Inhibition of T-cell proliferation |

| Gatifloxacin | 8.0 | Antimicrobial and anti-inflammatory effects |

| Other derivatives | 6.8 - 8.8 | Various mechanisms including oxidative burst |

Antimicrobial Properties

Azetidine derivatives, including this compound, have been reported to possess antimicrobial properties against a range of pathogens. Studies indicate that these compounds can exhibit bactericidal activity through various mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial potential of various azetidine derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Table 2: Antimicrobial Activity Profile

| Pathogen | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 15 | This compound |

| Escherichia coli | 20 | This compound |

| Pseudomonas aeruginosa | 25 | Other azetidine derivatives |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in the context of inhibiting tumor growth and inducing apoptosis in cancer cells. Research indicates that this compound may act as a selective inhibitor of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

Table 3: Anticancer Activity Assessment

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Inhibition of cell proliferation |

| A549 (lung cancer) | 10 | Targeting apoptotic pathways |

Q & A

Q. What are the recommended synthetic routes for N-(Cyclopropanesulfonyl)azetidine-3-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with cyclopropanesulfonamide precursors. A two-step approach is common:

Sulfonylation : React azetidine-3-carboxylic acid with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Carboxamide Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid for reaction with amines. Purify via column chromatography (silica gel, gradient elution).

Purity Optimization :

- Employ recrystallization from ethanol/water mixtures (melting point reference: 101–106°C for cyclopropanesulfonamide derivatives ).

- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) with >98% purity as the target.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify azetidine protons (δ 3.0–4.0 ppm, multiplet) and cyclopropane protons (δ 0.8–1.5 ppm, multiplet). Sulfonamide protons (NH) may appear as broad singlets at δ 5.5–6.5 ppm .

- ¹³C NMR : Confirm carboxamide carbonyl at δ ~170 ppm and sulfonamide sulfur-linked carbons at δ ~55 ppm.

- IR Spectroscopy : Look for carbonyl stretch (C=O, ~1650 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₇H₁₂N₂O₃S, exact mass 212.06 g/mol).

Advanced Research Questions

Q. How should researchers design in vitro studies to evaluate the compound's enzyme inhibition potential?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfonamide-sensitive active sites (e.g., carbonic anhydrases, metalloproteases) based on structural analogs like cyclopropanesulfonamide derivatives .

- Assay Design :

- Use fluorescence-based inhibition assays (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity).

- Include positive controls (e.g., acetazolamide for carbonic anhydrase) and negative controls (DMSO vehicle).

- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM, with triplicate measurements. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Data Validation : Confirm binding mode via X-ray crystallography or molecular docking simulations.

Q. How can contradictory biological activity data across studies be systematically resolved?

Methodological Answer:

- Source Analysis :

- Compare assay conditions (e.g., pH, temperature, enzyme source). For example, studies using recombinant vs. native enzymes may yield divergent results due to post-translational modifications .

- Evaluate purity differences (e.g., HPLC traces from conflicting studies). Impurities >2% can skew activity measurements .

- Meta-Analysis :

- Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies.

- Identify confounding variables (e.g., solvent choice affecting compound solubility).

- Experimental Replication :

- Reproduce key studies under standardized conditions (e.g., uniform buffer systems, cell lines).

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results.

Q. What strategies are recommended for optimizing the compound's stability in aqueous solutions for long-term studies?

Methodological Answer:

- pH Optimization : Test stability across pH 6–8 (physiological range) using UV-Vis spectroscopy to track degradation (λmax ~260 nm). Avoid extremes where sulfonamide hydrolysis may occur .

- Temperature Control : Store solutions at –20°C in amber vials; avoid freeze-thaw cycles.

- Stabilizing Additives : Include 0.1% BSA or 5% glycerol to reduce aggregation. Confirm compatibility with LC-MS analysis .

Q. How can researchers investigate the compound's metabolic pathways in hepatic microsomal assays?

Methodological Answer:

- Incubation Setup :

- Use human liver microsomes (0.5 mg/mL) with NADPH regeneration systems.

- Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile.

- Metabolite Identification :

- Analyze supernatants via UPLC-QTOF-MS in positive ion mode.

- Screen for phase I metabolites (e.g., hydroxylation at cyclopropane or azetidine rings) and phase II conjugates (e.g., glucuronidation).

- Kinetic Analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.